methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate
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Overview
Description
Methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a glycine ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Pyridine: The piperazine intermediate is then reacted with 2-bromoethylpyridine in the presence of a base to introduce the pyridine moiety.
Coupling with Glycine Ester: The final step involves coupling the substituted piperazine with methyl glycinate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The pyridine moiety can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used for substitution reactions on the piperazine ring.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Pharmaceuticals: The compound can be explored for its potential as a pharmacophore in drug design.
Chemical Research: It serves as a versatile intermediate in the synthesis of more complex molecules for various chemical studies.
Mechanism of Action
The mechanism of action of methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate involves its interaction with specific molecular targets. The pyridine moiety can interact with various receptors or enzymes, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(pyridin-2-yl)ethyl)piperazine: Similar structure but lacks the glycine ester moiety.
Methyl N-(piperazin-1-yl)glycinate: Similar structure but lacks the pyridine moiety.
Uniqueness
Methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate is unique due to the presence of both the pyridine and glycine ester moieties, which can confer distinct biological and chemical properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C15H22N4O3 |
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Molecular Weight |
306.36 g/mol |
IUPAC Name |
methyl 2-[[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]amino]acetate |
InChI |
InChI=1S/C15H22N4O3/c1-22-14(20)12-17-15(21)19-10-8-18(9-11-19)7-5-13-4-2-3-6-16-13/h2-4,6H,5,7-12H2,1H3,(H,17,21) |
InChI Key |
PMKBJUJSLVJSKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)N1CCN(CC1)CCC2=CC=CC=N2 |
Origin of Product |
United States |
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